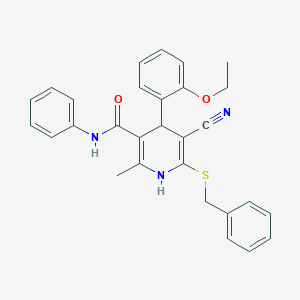
6-(benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a benzylsulfanyl moiety, a cyano group, and a dihydropyridine core. This compound belongs to the class of 1,4-dihydropyridines, which are known for their wide range of biological activities and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step reactions:
Step 1: Synthesis of the dihydropyridine core via the Hantzsch reaction, involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.
Step 2: Introduction of the benzylsulfanyl group through a nucleophilic substitution reaction using a suitable benzyl halide and a thiol.
Step 3: Incorporation of the cyano group via a cyanation reaction, often employing reagents like potassium cyanide under basic conditions.
Step 4: Attachment of the ethoxyphenyl group by a Friedel-Crafts alkylation or acylation reaction.
Step 5: Formation of the carboxamide group via amide bond formation using an appropriate coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods: For industrial-scale production, the process may be optimized by using continuous flow reactions, high-throughput screening of catalysts, and automation to increase yield and efficiency. Solvent recycling and the use of greener reagents are also common practices to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzylsulfanyl group can participate in various substitution reactions, potentially forming thioethers or thioesters.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Benzyl halides, thiols, suitable bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Oxidation: Pyridine derivatives.
Reduction: Primary amines.
Substitution: Thioethers, thioesters.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a model for studying the reactivity of dihydropyridine derivatives and their potential as building blocks in organic synthesis.
Biology: Biologically, it can be used to investigate the role of 1,4-dihydropyridine compounds in biological systems, particularly their interaction with enzymes and receptors.
Medicine: Medically, 1,4-dihydropyridines are known for their cardiovascular activity, especially as calcium channel blockers, which are used to treat hypertension and angina. This specific compound may exhibit similar pharmacological properties.
Industry: In the industrial sector, such compounds can be employed in the development of new materials with unique electronic or optical properties due to their structural diversity.
Mechanism of Action
The mechanism by which 6-(benzylsulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide exerts its effects likely involves its interaction with specific molecular targets such as calcium channels, enzymes, or receptors. The dihydropyridine core can modulate calcium influx by binding to L-type calcium channels, thus influencing various physiological processes. The compound's structure allows it to interact with multiple pathways, leading to diverse biological activities.
Comparison with Similar Compounds
Similar Compounds:
Nifedipine
Amlodipine
Felodipine
Uniqueness: Compared to other 1,4-dihydropyridine derivatives like nifedipine, amlodipine, and felodipine, this compound's benzylsulfanyl and cyano groups confer distinct electronic properties and reactivity. These modifications can potentially enhance its pharmacokinetic profile or provide unique therapeutic effects not seen in other derivatives.
Properties
IUPAC Name |
6-benzylsulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2S/c1-3-34-25-17-11-10-16-23(25)27-24(18-30)29(35-19-21-12-6-4-7-13-21)31-20(2)26(27)28(33)32-22-14-8-5-9-15-22/h4-17,27,31H,3,19H2,1-2H3,(H,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKWFYRVVSLHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC4=CC=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409655.png)
![8-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409657.png)
![3-[(4-Methylphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409658.png)
![3-(Naphthalen-1-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409659.png)
![8-[4-(Benzyloxy)-3-methoxybenzylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409660.png)
![3-({2-[(Phenylmethyl)oxy]naphthalen-1-yl}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409661.png)
![8-[3-Ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409664.png)
![8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE](/img/structure/B409666.png)
![ETHYL (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B409668.png)
![ethyl (2Z)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409669.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409670.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409672.png)
![ethyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409673.png)
![11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409675.png)
